Ethyl 3-fluoro-4-(methylamino)benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-fluoro-4-(methylamino)benzoate typically involves the esterification of 3-fluoro-4-(methylamino)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes, utilizing continuous flow reactors to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters would be essential to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-fluoro-4-(methylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of substituted benzoate derivatives .
Scientific Research Applications
Ethyl 3-fluoro-4-(methylamino)benzoate has several applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3-fluoro-4-(methylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-4-(methylamino)benzoate: Similar structure but lacks the fluorine atom.
Ethyl 3-fluoro-4-aminobenzoate: Similar structure but lacks the methylamino group.
Ethyl 4-(methylamino)benzoate: Similar structure but lacks the fluorine atom and has a different substitution pattern.
Uniqueness
Ethyl 3-fluoro-4-(methylamino)benzoate is unique due to the presence of both the fluorine and methylamino groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications .
Biological Activity
Ethyl 3-fluoro-4-(methylamino)benzoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, mechanisms of action, and biological effects, supported by case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom and a methylamino group attached to a benzoate structure. Its chemical formula is C11H12FNO2. The introduction of the fluorine atom is known to enhance biological activity by influencing the compound's interaction with biological targets.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may function as an inhibitor or activator , modulating the activity of these targets and influencing various biochemical pathways. Understanding these interactions is crucial for evaluating its therapeutic potential.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related alkaloids have shown effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.156 mg/mL for various strains . This suggests that this compound may possess comparable antimicrobial properties.
Anticancer Potential
Preliminary studies suggest that the compound may exhibit anticancer activity. Research into structurally similar compounds has demonstrated their ability to inhibit specific cancer cell lines by targeting key enzymes involved in cell proliferation . The fluorinated derivatives often show enhanced potency due to improved binding affinity to target proteins.
Case Studies
- Antimicrobial Efficacy : In a study examining various synthesized monomeric alkaloids, compounds with structural similarities to this compound showed promising antimicrobial effects against E. coli and C. albicans, with MIC values indicating effective inhibition .
- Anticancer Activity : A study on fluorinated benzoates revealed that modifications at the para position significantly increased their anticancer efficacy against breast cancer cell lines. This compound's structural features suggest it could similarly enhance therapeutic outcomes in cancer treatments .
Research Findings
A comprehensive review of FDA-approved drugs containing trifluoromethyl groups highlighted the importance of such modifications in enhancing drug potency and selectivity . The incorporation of fluorine atoms in drug design has been associated with improved pharmacokinetic properties, making compounds more effective in clinical settings.
Summary Table of Biological Activities
Properties
Molecular Formula |
C10H12FNO2 |
---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
ethyl 3-fluoro-4-(methylamino)benzoate |
InChI |
InChI=1S/C10H12FNO2/c1-3-14-10(13)7-4-5-9(12-2)8(11)6-7/h4-6,12H,3H2,1-2H3 |
InChI Key |
GKDWOAKKSHEJBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC)F |
Origin of Product |
United States |
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